molecular formula C16H14N6O3 B2834704 4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide CAS No. 1021097-86-8

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide

Cat. No.: B2834704
CAS No.: 1021097-86-8
M. Wt: 338.327
InChI Key: OKNCIGHNSKPCAY-UHFFFAOYSA-N
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Description

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its imidazolino-purinyl core, which is a derivative of purine, a fundamental building block in biochemistry.

Preparation Methods

The synthesis of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of formylmethylflavin with p-nitrobenzohydrazide in the presence of acetic acid. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide involves its interaction with molecular targets such as NF-κB. By inhibiting the DNA binding of NF-κB, it can modulate the expression of proteins that play key roles in immunity and inflammation . This inhibition is achieved through the compound’s ability to interfere with the transcription factor’s binding to specific DNA sequences.

Comparison with Similar Compounds

Similar compounds to 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide include other purine derivatives and imidazoline-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    Purine derivatives: These include compounds like adenine and guanine, which are fundamental components of nucleic acids.

    Imidazoline-containing molecules: These include various imidazoline derivatives used in medicinal chemistry for their biological activities.

Properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-8-7-21-11-13(20(2)16(25)19-14(11)24)18-15(21)22(8)10-5-3-9(4-6-10)12(17)23/h3-7H,1-2H3,(H2,17,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNCIGHNSKPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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